4-fluoro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide
CAS No.: 895807-83-7
Cat. No.: VC8448623
Molecular Formula: C23H22F4N4O2S
Molecular Weight: 494.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895807-83-7 |
|---|---|
| Molecular Formula | C23H22F4N4O2S |
| Molecular Weight | 494.5 g/mol |
| IUPAC Name | 4-fluoro-N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]-3-(trifluoromethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C23H22F4N4O2S/c1-15-9-11-31(12-10-15)22-8-7-21(28-29-22)16-3-2-4-17(13-16)30-34(32,33)18-5-6-20(24)19(14-18)23(25,26)27/h2-8,13-15,30H,9-12H2,1H3 |
| Standard InChI Key | WMLVRDJUTGBDGR-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F |
| Canonical SMILES | CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three distinct pharmacophoric elements:
-
A sulfonamide group (-SONH), known for its role in enzyme inhibition and hydrogen-bonding interactions .
-
A 4-methylpiperidine ring, contributing to conformational rigidity and enhanced bioavailability .
-
A pyridazine core linked to a fluorinated phenyl group, which modulates electronic properties and metabolic stability.
The molecular formula CHFNOS (MW: 494.5 g/mol) reflects its polycyclic architecture . Key physicochemical parameters include a calculated logP of ~4.7, suggesting moderate lipophilicity, and a polar surface area of 65.3 Ų, indicative of membrane permeability .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 494.5 g/mol |
| logP (Predicted) | 4.7 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 65.3 Ų |
Synthetic Methodologies
Multi-Step Synthesis
The synthesis involves sequential coupling and functionalization steps:
-
Piperidine Ring Formation: 4-Methylpiperidine is synthesized via hydrogenation of pyridine derivatives or cyclization of aminoketones.
-
Pyridazine Construction: A cycloaddition between diazines and alkynes yields the pyridazine core.
-
Suzuki-Miyaura Coupling: The pyridazine-piperidine intermediate is coupled to a fluorophenyl sulfonamide precursor using palladium catalysis.
-
Trifluoromethylation: Electrophilic trifluoromethylation introduces the -CF group under copper-mediated conditions.
Critical reaction parameters include:
-
Temperature: 80–120°C for coupling steps.
-
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for polar intermediates.
-
Purification: High-performance liquid chromatography (HPLC) achieves >95% purity .
Mechanistic Insights and Biological Activity
Enzyme Inhibition
The sulfonamide group acts as a competitive inhibitor of carbonic anhydrase isoforms (CA-II, CA-IX), mimicking the bicarbonate ion’s binding mode. Fluorine atoms enhance binding affinity via hydrophobic interactions with protease active sites (e.g., thrombin, Factor Xa) .
Receptor Modulation
In silico docking studies predict high affinity for G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine D receptors, due to the piperidine moiety’s conformational flexibility .
Applications in Research and Industry
Drug Development
-
Anticancer Agents: The compound inhibits CA-IX, a marker of tumor hypoxia, reducing metastatic potential in breast and renal carcinomas .
-
Antimicrobials: Sulfonamide derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL).
Material Science
The trifluoromethyl group enhances thermal stability (decomposition temperature: >250°C), making the compound a candidate for high-performance polymers and liquid crystal displays .
Comparative Analysis with Analogues
Structural Analogues
-
N-(3-(6-(Piperidin-1-yl)Pyridazin-3-yl)Phenyl)-4-(Trifluoromethyl)Benzenesulfonamide: Lacks the 4-methyl group on piperidine, reducing logP by 0.3 units and metabolic stability.
-
3-Fluoro-N-{4-[6-(4-Methylpiperidin-1-yl)Pyridazin-3-yl]Phenyl}Benzene-1-Sulfonamide: Substitution at the 3- versus 4-position alters receptor selectivity, favoring adenosine A over 5-HT .
Future Directions
Ongoing research focuses on:
-
Prodrug Design: Masking the sulfonamide group to improve oral bioavailability.
-
Targeted Delivery: Conjugation to nanoparticles for site-specific accumulation in tumors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume